molecular formula C23H19NO3S B3939355 N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide

N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide

Cat. No.: B3939355
M. Wt: 389.5 g/mol
InChI Key: ZHRYYKZTUHDQTD-UHFFFAOYSA-N
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Description

N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide: is an organic compound characterized by the presence of naphthyl groups and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-naphthylamine and 2-naphthylsulfonyl chloride.

    Formation of Intermediate: The 2-naphthylamine reacts with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Amidation Reaction: The intermediate sulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification Techniques: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-2-naphthyl-3-(2-naphthylsulfonyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-2-naphthyl-3-(2-naphthylsulfonyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide is unique due to its specific combination of naphthyl and sulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-naphthalen-2-yl-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c25-23(24-21-11-9-17-5-1-3-7-19(17)15-21)13-14-28(26,27)22-12-10-18-6-2-4-8-20(18)16-22/h1-12,15-16H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYYKZTUHDQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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